molecular formula C4H2ClF3 B13761583 1-Chloro-1,4,4-trifluorobutadiene

1-Chloro-1,4,4-trifluorobutadiene

Cat. No.: B13761583
M. Wt: 142.51 g/mol
InChI Key: HHVFKXOGZHRSDU-HNQUOIGGSA-N
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Description

1-Chloro-1,4,4-trifluorobutadiene is an organic compound with the molecular formula C4H2ClF3. It consists of four carbon atoms, two hydrogen atoms, one chlorine atom, and three fluorine atoms

Preparation Methods

1-Chloro-1,4,4-trifluorobutadiene can be synthesized through several routes. One common method involves the reaction of 2-chloro-2,3,3-trifluorocyclobutyl acetate with specific reagents under controlled conditions . The reaction typically requires a mixture of hydroquinone, a terpene inhibitor, and other specific catalysts to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Chloro-1,4,4-trifluorobutadiene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydroquinone, terpene inhibitors, and specific catalysts. The major products formed depend on the type of reaction and the conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Chloro-1,4,4-trifluorobutadiene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior and reactivity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular interactions .

Comparison with Similar Compounds

1-Chloro-1,4,4-trifluorobutadiene can be compared with other similar compounds, such as:

  • 1-Chloro-3,4-difluorobenzene
  • 1,2,4-Trifluorobenzene
  • 1-Chloro-1,4-difluorobutadiene

These compounds share similarities in their chemical structure but differ in their specific properties and reactivity. The presence of different functional groups and the arrangement of atoms contribute to their unique characteristics .

Properties

Molecular Formula

C4H2ClF3

Molecular Weight

142.51 g/mol

IUPAC Name

(1Z)-1-chloro-1,4,4-trifluorobuta-1,3-diene

InChI

InChI=1S/C4H2ClF3/c5-3(6)1-2-4(7)8/h1-2H/b3-1+

InChI Key

HHVFKXOGZHRSDU-HNQUOIGGSA-N

Isomeric SMILES

C(=C(F)F)/C=C(/F)\Cl

Canonical SMILES

C(=C(F)F)C=C(F)Cl

Origin of Product

United States

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